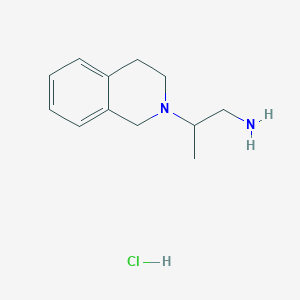

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

Vue d'ensemble

Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride, often referred to as DPIH, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound features a dihydroisoquinoline core structure, which is associated with various pharmacological effects. This article reviews the biological activity of DPIH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1170257-73-4

- Molecular Formula : C12H19ClN2

- Molecular Weight : 226.75 g/mol

DPIH's biological activity is primarily attributed to its interaction with neurotransmitter systems. The dihydroisoquinoline structure suggests potential interactions with dopamine receptors, which are critical in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, compounds with similar structures have shown neuroprotective effects and may modulate pathways involved in neuroinflammation and apoptosis.

Neuroprotective Effects

Research indicates that DPIH may exhibit neuroprotective properties. Similar compounds have been shown to protect dopaminergic neurons from degeneration, suggesting that DPIH could be beneficial in treating conditions like Parkinson's disease.

Antitumor Activity

A study highlighted the potential of related compounds as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. One derivative showed an IC50 value of 8.5 nM against PRMT5 and demonstrated significant anti-proliferative effects in MV4-11 leukemia cells (GI50 = 18 nM), indicating that DPIH and its analogs could serve as promising candidates in cancer therapy .

Antioxidant Properties

DPIH has also been evaluated for its antioxidant capabilities. Compounds with similar dihydroisoquinoline structures typically exhibit significant antioxidant activity, which can protect cells from oxidative stress—a contributing factor in many neurodegenerative diseases .

Table 1: Summary of Biological Activities of DPIH and Related Compounds

| Activity Type | Compound/Reference | IC50/GI50/Other Values | Comments |

|---|---|---|---|

| Neuroprotection | DPIH (hypothetical) | Not specified | Potential interaction with dopamine receptors |

| Antitumor Activity | Compound 46 (related to DPIH) | IC50 = 8.5 nM | Selective PRMT5 inhibition |

| Antioxidant Activity | Various dihydroisoquinoline derivatives | Significant | Protects against oxidative stress |

Case Study: PRMT5 Inhibition

In a study focused on PRMT5 inhibitors, a derivative of DPIH demonstrated potent inhibition with an IC50 comparable to established inhibitors in clinical trials. This highlights the potential for DPIH derivatives in oncological applications .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which DPIH exerts its biological effects. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are essential for understanding its therapeutic potential fully.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacological Studies :

Research indicates that compounds with isoquinoline structures exhibit various pharmacological activities, including neuroprotective effects and modulation of neurotransmitter systems. For instance, studies have shown that derivatives of isoquinolines can influence dopamine receptors, making them potential candidates for treating conditions like Parkinson's disease and schizophrenia .

Antidepressant Activity :

The structural motif of this compound has been linked to antidepressant-like effects in animal models. Research suggests that such compounds may enhance serotonergic and noradrenergic transmission, which is crucial for mood regulation .

Proteomics Research

The compound is utilized as a biochemical tool in proteomics to study protein interactions and modifications. Its ability to influence protein dynamics makes it valuable for understanding cellular processes at a molecular level. Researchers have employed this compound to probe the functions of specific proteins involved in disease pathways, thereby facilitating the development of targeted therapies .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce side effects associated with existing drugs .

Case Study 1: Neuropharmacology

A study published in Journal of Medicinal Chemistry explored the effects of various isoquinoline derivatives on dopamine receptor activity. The findings indicated that certain modifications to the dihydroisoquinoline structure led to increased affinity for D2 receptors, suggesting potential applications in treating psychotic disorders.

Case Study 2: Antidepressant Research

In a series of experiments documented in Psychopharmacology, researchers tested the antidepressant-like effects of compounds similar to this compound on rodent models. Results showed significant reductions in depressive behaviors, highlighting the compound's potential as a therapeutic agent.

Case Study 3: Proteomics Applications

A proteomics study published in Nature Methods utilized this compound to investigate protein interactions within cancer cells. The results demonstrated that the compound could effectively alter protein binding dynamics, providing insights into tumor biology and potential therapeutic targets.

Propriétés

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNECPHKHNAPOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.